

Enprostil: A Technical Guide to its EP3 Receptor Binding Affinity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of **Enprostil** for the prostaglandin EP3 receptor. **Enprostil**, a synthetic analog of prostaglandin E2 (PGE2), is a potent agonist at the EP3 receptor and has been a subject of interest for its therapeutic potential, particularly in gastroprotection.[1][2] This document details its binding profile across various prostanoid receptors, the intricate signaling pathways of the EP3 receptor, and the experimental methodologies used to characterize these interactions.

Quantitative Analysis of Enprostil's Prostanoid Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on **Enprostil**'s binding affinity (pKi) and functional potency (pEC50) at various human and animal prostanoid receptors.

Table 1: **Enprostil** Binding Affinity (pKi) at Human Prostanoid Receptors



| Rece ptor | Gene | Speci es | Famil y | Class | Туре | pKi (min) | pKi (avg) | pKi (max) | Datab ase |
|--------------|------------|-------------|----------------|-------|------|--------------|--------------|--------------|-------------------------------|
| DP1 | PTGD R | Huma n | Prosta noid | A | pKi | 5.00 | 5.00 | 5.00 | PDSP Ki databa se[3] |
| EP1 | PTGE R1 | Huma n | Prosta noid | Α | pKi | 7.09 | 7.09 | 7.09 | PDSP Ki databa se[3] |
| EP2 | PTGE R2 | - | - | - | - | < 5.00 | - | - | Functi onal Data* |
| EP3 | PTGE R3 | Huma n | Prosta noid | A | pKi | 7.92 | 7.92 | 7.92 | PDSP Ki databa se[3] |
| EP4 | PTGE R4 | Huma n | Prosta noid | Α | pKi | 5.00 | 5.00 | 5.00 | PDSP Ki databa se |
| FP | PTGF R | Huma n | Prosta noid | A | pKi | 7.06 | 7.06 | 7.06 | PDSP Ki databa se |
| IP | PTGIR | Huma n | Prosta noid | А | pKi | 5.00 | 5.00 | 5.00 | PDSP Ki databa se |

Note: No direct binding affinity data (Ki) for **Enprostil** at the human EP2 receptor was found. Functional studies on guinea-pig trachea indicate no activity at concentrations up to 10 μ M, suggesting a pKi of < 5.0.



Table 2: Enprostil Functional Potency (pEC50) at Various Prostanoid Receptors

| Receptor | Tissue/Preparation | Species | -logEC50 (M) ± SEM |
|----------|--------------------|------------|-----------------------|
| EP3 | Vas Deferens | Guinea-Pig | 8.30 ± 0.08 |
| FP | Colon | Rat | 7.34 ± 0.11 |
| TP | Aorta | Guinea-Pig | 6.54 ± 0.07 |

Source: Characterization of the prostanoid receptor profile of **enprostil** and isomers in smooth muscle and platelets in vitro.

EP3 Receptor Signaling Pathways

The prostaglandin EP3 receptor is a G-protein coupled receptor (GPCR) known for its complex signaling capabilities, primarily due to its ability to couple to multiple G-protein subtypes. This promiscuous coupling allows for a diverse range of cellular responses upon activation by agonists like **Enprostil**. The primary signaling cascades are initiated through its interaction with Gi, Gs, and G13 proteins.

Gi-Coupled Pathway

The canonical signaling pathway for the EP3 receptor is through the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent effectors.



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Gi-Coupled Signaling Pathway of the EP3 Receptor.

Gs and G13-Coupled Pathways

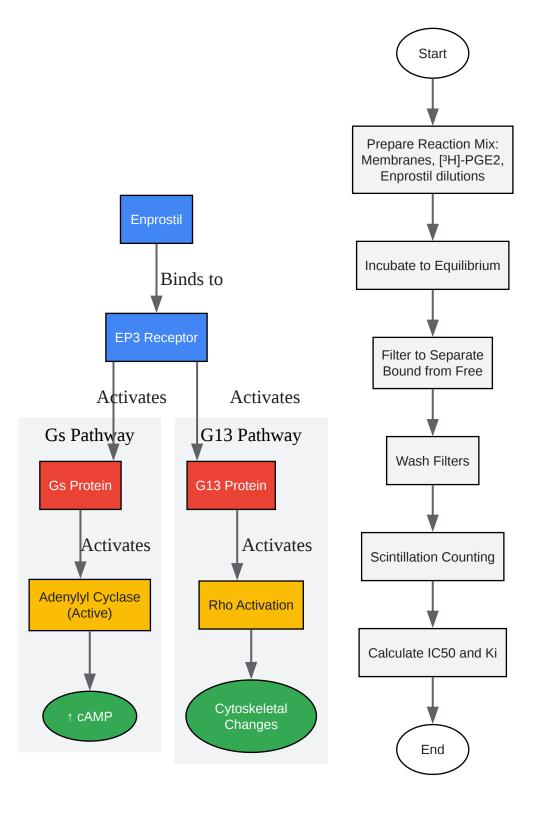




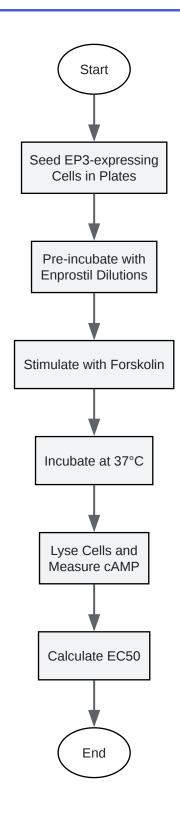


In addition to its inhibitory role, the EP3 receptor can also couple to the stimulatory G-protein, Gs, leading to an increase in cAMP production. Furthermore, evidence suggests coupling to G13, which activates the small GTPase Rho, influencing the actin cytoskeleton and cell morphology.









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